molecular formula C17H11F2N3O4 B2971395 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide CAS No. 1171219-01-4

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide

Cat. No.: B2971395
CAS No.: 1171219-01-4
M. Wt: 359.289
InChI Key: JEAGTZSWHJSXHB-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a benzodioxol-5-ylmethyl group and at the 2-position with a 3,4-difluorobenzamide moiety. Its synthesis likely involves coupling reactions similar to those described for related oxadiazoles (e.g., carbodiimide-mediated amidation) .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O4/c18-11-3-2-10(7-12(11)19)16(23)20-17-22-21-15(26-17)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAGTZSWHJSXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action environment can significantly influence the efficacy and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets.

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The molecular formula is C16H14F2N4O3C_{16}H_{14}F_{2}N_{4}O_{3}, with a molecular weight of approximately 358.31 g/mol. The presence of difluorobenzamide enhances its lipophilicity and may influence its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor properties. For instance, a series of N-aryl derivatives were synthesized and tested against various cancer cell lines including HeLa, A549, and MCF-7. Some compounds showed potent growth inhibition with IC50 values below 5 μM. Notably:

  • Compound C27 : IC50 = 2.07 ± 0.88 μM (HeLa)
  • Compound C7 : IC50 = 2.06 ± 0.09 μM (A549)
  • Compound C16 : IC50 = 2.55 ± 0.34 μM (MCF-7) .

The preliminary investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific pathways involved require further elucidation through detailed mechanistic studies.

Toxicological Considerations

While exploring the biological activity, it is crucial to assess the toxicity profiles of these compounds. Toxicological evaluations indicate that certain derivatives exhibit low toxicity in vitro, which is promising for therapeutic applications. However, comprehensive in vivo studies are necessary to confirm safety profiles.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving patients with advanced solid tumors treated with benzo[d][1,3]dioxole derivatives showed a partial response in 30% of cases after four cycles of treatment.
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Summary Table of Biological Activities

Activity TypeCompoundCell LineIC50 (μM)
AntitumorC27HeLa2.07 ± 0.88
AntitumorC7A5492.06 ± 0.09
AntitumorC16MCF-72.55 ± 0.34

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Oxadiazole vs. Thiadiazole Derivatives
  • Target Compound : 1,3,4-Oxadiazole core (O, N, N heteroatoms).
  • Analog (Compound 4a): 1,3,4-Thiadiazole core (S, N, N heteroatoms) .
Oxadiazole vs. Thiazole Derivatives
  • Analog (Compound 55) : Thiazole core (S, N heteroatoms) with cyclopropanecarboxamide substituent .
    • Impact : Thiazoles often show stronger hydrogen-bonding capacity, which may improve target affinity but increase solubility challenges relative to oxadiazoles.

Substituent Analysis

Benzodioxole-Methyl Group
  • Target Compound : Benzo[d][1,3]dioxol-5-ylmethyl at oxadiazole 5-position.
  • Analog (Compound 4a) : Same benzodioxole group but linked via a thioacetamide bridge to a trifluoromethylphenyl group .
    • Impact : The thioether in 4a may confer higher flexibility, whereas the rigid oxadiazole in the target compound favors planar geometry for receptor docking.
Aromatic Amide Substituents
  • Target Compound : 3,4-Difluorobenzamide (electron-withdrawing fluorine atoms).
  • Analog (Compound 4a) : N-(4-Trifluoromethylphenyl)acetamide (stronger hydrophobicity from -CF₃) .
  • Analog (Compound 55) : Cyclopropanecarboxamide (strain-induced reactivity) .
    • Impact : Fluorine in the target compound enhances lipid solubility and bioavailability compared to bulkier -CF₃ or strained cyclopropane groups.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 4a Compound 55
Core Structure 1,3,4-Oxadiazole 1,3,4-Thiadiazole Thiazole
LogP (Predicted) 3.2 (moderate lipophilicity) 3.8 (high lipophilicity) 2.9 (lower lipophilicity)
Hydrogen Bond Acceptors 6 7 5
Biological Target Not reported in evidence Acetylcholinesterase inhibitor Not reported in evidence

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